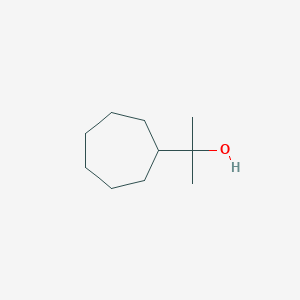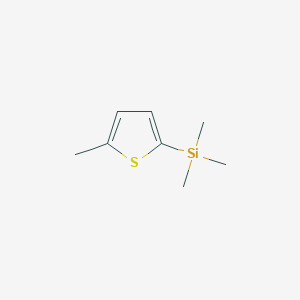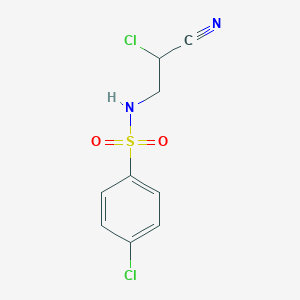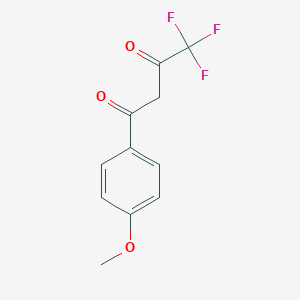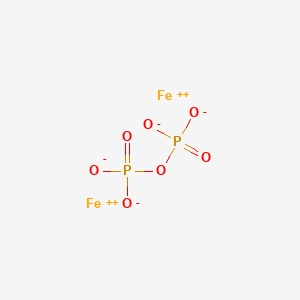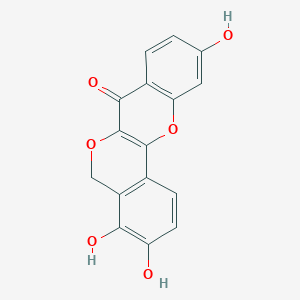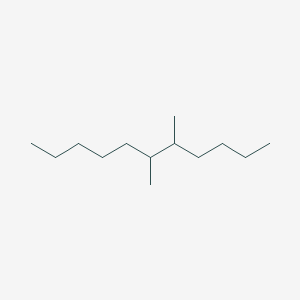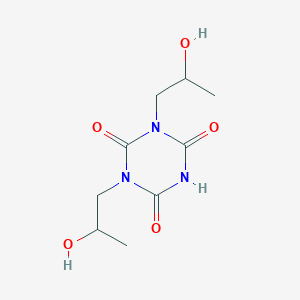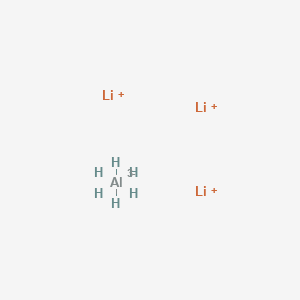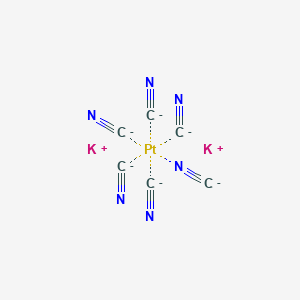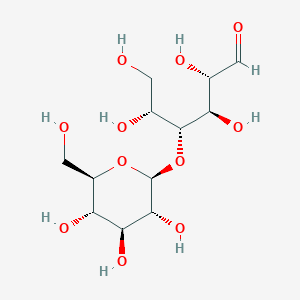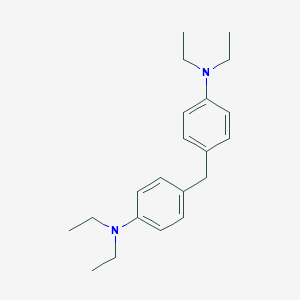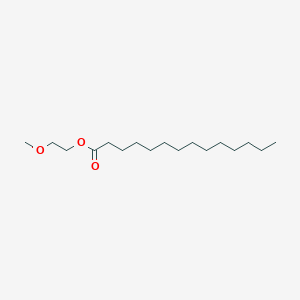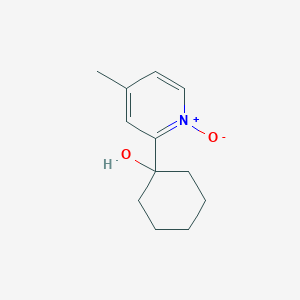
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide, commonly known as OH-PCP or PHP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s as a potential anesthetic agent, but its use in humans was discontinued due to its potent hallucinogenic effects. However, OH-PCP has gained attention in recent years as a research tool in the field of neuroscience due to its unique pharmacological properties.
Mécanisme D'action
OH-PCP binds to a specific site on the NMDA receptor, which results in the inhibition of the receptor's function. This leads to a decrease in the activity of glutamate, an excitatory neurotransmitter, and a disruption of the normal communication between neurons. OH-PCP also affects other neurotransmitter systems, including dopamine and serotonin, which are involved in mood regulation and reward processing.
Effets Biochimiques Et Physiologiques
OH-PCP produces a range of physiological and psychological effects, including dissociation, hallucinations, and altered perception of time and space. It also affects motor coordination and can cause ataxia, or loss of control of voluntary movements. OH-PCP has been shown to increase heart rate and blood pressure, and can cause respiratory depression at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
OH-PCP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and has a long half-life, which allows for extended experiments. However, OH-PCP has several limitations, including its potential for abuse and its side effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on OH-PCP and related dissociative drugs. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and safety profiles. Another area of research is the use of OH-PCP as a tool to study the neurobiological basis of addiction and substance abuse. Finally, OH-PCP may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy.
Méthodes De Synthèse
OH-PCP can be synthesized through a multi-step process starting with the reaction of cyclohexanone with methylamine to form 2-methylamino-cyclohexanone. This intermediate is then reacted with pyridine to form the final product, OH-PCP. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain a pure product.
Applications De Recherche Scientifique
OH-PCP has been used extensively in scientific research to study the mechanisms of action of dissociative drugs on the central nervous system. It has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. OH-PCP has also been used to study the role of the NMDA receptor in the development and treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Propriétés
Numéro CAS |
17117-08-7 |
|---|---|
Nom du produit |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3 |
Clé InChI |
HAXFEUIMWUBQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
SMILES canonique |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
Synonymes |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



